Cas no 23972-41-0 (2-Phenylmorpholine)
2-Phenylmorpholine structure
Product Name:2-Phenylmorpholine
N.o CAS:23972-41-0
MF:C10H13NO
MW:163.216322660446
MDL:MFCD01713554
CID:265473
PubChem ID:91101
Update Time:2025-04-19
2-Phenylmorpholine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Phenylmorpholine
- 2-phenyl-Morpholine
- 2-Phenylmorpholine hydrochloride
- Morpholine, 2-phenyl-
- 1448CERM
- 2-Phenyl-1,4-tetrahydro-oxazin
- 2-Phenylmorpholin
- 2-Phenyl-Morpholine Hydrochloride
- 2-phenylmorpholine(SALTDATA: FREE)
- A 56
- Morpholine,2-phenyl
- morpholinylbenzene
- 2-Phenyltetrahydro-1,4-oxazin [German]
- 2-Phenyltetrahydro-1,4-oxazin
- AK102268
- PubChem22274
- ChemDiv2_001813
- Oprea1_030530
- ZLNGFYDJXZZFJP-UHFFFAOYSA-N
- HMS1374C09
- STK024781
- SBB079088
- BBL009773
- AB09828
- AKOS016049789
- BS-13628
- F13476
- 1-[(tert-butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic
- SY018079
- CHEMBL4069068
- SY025491
- MFCD20278301
- CS-0067845
- FT-0683197
- EN300-29447
- MFCD01713554
- SB32003
- SCHEMBL357358
- AZB37602
- SY240389
- SB36011
- AKOS001430835
- MFCD18249849
- DTXSID70946825
- AMY21634
- BB 0262297
- A817013
- Z283821656
- F2189-0303
- 23972-41-0
- Morpholine, 2-phenyl-, hydrochloride
- DTXCID00893959
- ALBB-015888
-
- MDL: MFCD01713554
- Inchi: 1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2
- Chave InChI: ZLNGFYDJXZZFJP-UHFFFAOYSA-N
- SMILES: O1CCNCC1C1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 163.10000
- Massa monoisotópica: 163.099714038g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 132
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 1.1
- Superfície polar topológica: 21.3
Propriedades Experimentais
- Ponto de ebulição: 278.6°C at 760 mmHg
- Ponto de Flash: 107.3℃
- PSA: 21.26000
- LogP: 1.67630
2-Phenylmorpholine Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302
- Declaração de Advertência: P280-P305+P351+P338
- Classe de Perigo:IRRITANT
- Condição de armazenamento:Keep in dark place,Inert atmosphere,Room temperature
2-Phenylmorpholine Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Phenylmorpholine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM163552-1g |
2-Phenylmorpholine |
23972-41-0 | 95% | 1g |
$122 | 2021-08-05 | |
| Chemenu | CM163552-5g |
2-Phenylmorpholine |
23972-41-0 | 95% | 5g |
$393 | 2021-08-05 | |
| Chemenu | CM163552-10g |
2-Phenylmorpholine |
23972-41-0 | 95% | 10g |
$604 | 2021-08-05 | |
| Alichem | A019122131-5g |
2-Phenylmorpholine |
23972-41-0 | 95% | 5g |
411.60 USD | 2021-06-16 | |
| Alichem | A019122131-10g |
2-Phenylmorpholine |
23972-41-0 | 95% | 10g |
677.25 USD | 2021-06-16 | |
| Ambeed | A524241-1g |
2-Phenylmorpholine |
23972-41-0 | 95% | 1g |
$81.0 | 2025-02-26 | |
| Ambeed | A524241-5g |
2-Phenylmorpholine |
23972-41-0 | 95% | 5g |
$322.0 | 2025-02-26 | |
| Ambeed | A524241-10g |
2-Phenylmorpholine |
23972-41-0 | 95+% | 10g |
$709.00 | 2021-07-07 | |
| Chemenu | CM163552-1g |
2-Phenylmorpholine |
23972-41-0 | 95%+ | 1g |
$97 | 2024-07-28 | |
| Chemenu | CM163552-5g |
2-Phenylmorpholine |
23972-41-0 | 95%+ | 5g |
$386 | 2024-07-28 |
2-Phenylmorpholine Literatura Relacionada
-
Peng-Fei Wang,Han-Yue Qiu,Jun-Ting Ma,Xiao-Qiang Yan,Hai-Bin Gong,Zhong-Chang Wang,Hai-Liang Zhu RSC Adv. 2015 5 24997
-
2. Product inhibition in nucleophilic aromatic substitution through DPPPent-supported π-arene catalysisBenjamin R. J. Mueller,Nathan D. Schley Dalton Trans. 2020 49 10114
-
3. The effects of cyclic terminal groups in 4-aminoazobenzene and related azo dyes. Part 3. Electronic absorption spectra of some monoazo dyes derived from N-phenylmorpholine, N-(phenyl)thiomorpholine, N-(phenyl)thiomorpholine 1,1-dioxide, and N-acetyl-N′-phenylpiperazineGeoffrey Hallas,Richard Marsden,John D. Hepworth,Donald Mason J. Chem. Soc. Perkin Trans. 2 1986 123
-
Liudmila Loghina,Anastasia Kaderavkova,Maksym Chylii,Bozena Frumarova,Petr Svec,Stanislav Slang,Miroslav Vlcek CrystEngComm 2020 22 4324
-
Chandrashekar Mudithanapelli,Mi-hyun Kim Org. Biomol. Chem. 2020 18 450
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